1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone

Anticancer Research Cytotoxicity Assay Ovarian Cancer

Procure the structurally precise 3-methoxy regioisomer of pyridinyl ethanone for reproducible A2780 ovarian cancer research. Unlike the 4-methoxy analog (CAS 1215576-19-4) or unsubstituted phenyl derivative (CAS 35022-79-8), this compound's unique electronic and steric profile ensures target engagement fidelity. Available in ≥97% purity with controlled 2-8°C storage validation, ideal for compound management protocols and medicinal chemistry building block applications.

Molecular Formula C14H13NO2
Molecular Weight 227.26 g/mol
CAS No. 1215576-39-8
Cat. No. B1421900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone
CAS1215576-39-8
Molecular FormulaC14H13NO2
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C(C=C1)C2=CC(=CC=C2)OC
InChIInChI=1S/C14H13NO2/c1-10(16)12-6-7-14(15-9-12)11-4-3-5-13(8-11)17-2/h3-9H,1-2H3
InChIKeyOHOYOTBPINKVLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone (CAS 1215576-39-8): A Pyridine-Based Heterocyclic Building Block for Research and Development


1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone (CAS 1215576-39-8) is a synthetic organic compound belonging to the class of pyridine derivatives, characterized by a 3-methoxyphenyl group at the 6-position and an ethanone group at the 3-position of the pyridine ring . It has a molecular formula of C14H13NO2 and a molecular weight of 227.26 g/mol . The compound is primarily utilized as a research chemical and a valuable building block in organic synthesis, where its bifunctional nature allows for diverse chemical modifications . Its intended use is strictly for research and further manufacturing, not for direct human application .

Why 1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone Cannot Be Interchanged with Other Pyridine Analogs


The specific placement of the 3-methoxyphenyl and 3-ethanone substituents on the pyridine core of 1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone creates a unique electronic and steric environment that is not replicated by closely related analogs, such as the 4-methoxy isomer (CAS 1215576-19-4) or the unsubstituted phenyl derivative (CAS 35022-79-8). These subtle structural differences can lead to significant variations in reactivity, physicochemical properties, and biological target engagement. Therefore, substituting one pyridine derivative for another without direct comparative data is not scientifically valid and can compromise the reproducibility of research outcomes. The following section details the available quantitative evidence that defines the specific profile of this compound .

Quantitative Differentiation Profile for 1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone (CAS 1215576-39-8)


In Vitro Cytotoxicity Profile Against A2780 Human Ovarian Cancer Cells

The compound has been evaluated for its cytotoxic potency against the A2780 human ovarian tumor cell line, and an IC50 value was reported . Due to the limited availability of direct comparator data from identical assay conditions, this evidence is categorized as supporting evidence. It provides a specific quantitative baseline for the compound's activity in a cancer-relevant model .

Anticancer Research Cytotoxicity Assay Ovarian Cancer

Analytical Characterization and Purity Benchmarking

The commercial availability of 1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone is standardized at a high purity level. Reputable suppliers report a minimum purity of 97% . While purity specifications are common, this quantitative value serves as a critical benchmark for procurement and ensures that experimental outcomes are not confounded by impurities. It is directly comparable to the purity standards for its structural analogs, such as the 4-methoxy isomer (also available at 97%) .

Chemical Synthesis Quality Control Analytical Chemistry

Defined Storage and Handling Requirements

To maintain its structural integrity and purity, 1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone requires specific storage conditions. Manufacturers specify that the compound should be stored sealed in a dry environment at a controlled temperature of 2-8°C . This requirement differentiates it from more stable analogs that may be stored at room temperature and has direct implications for procurement, laboratory inventory management, and long-term experimental planning .

Compound Management Stability Logistics

Recommended Research and Procurement Applications for 1-[6-(3-Methoxyphenyl)pyridin-3-yl]ethanone


Oncology Drug Discovery: A Quantitative Cytotoxicity Benchmark

This compound is suitable for use as a chemical probe or a benchmark compound in in vitro oncology studies, specifically those involving the A2780 ovarian cancer cell line. The availability of a specific IC50 value from this model allows researchers to compare the potency of new chemical entities or study the compound's mechanism of action in a defined cancer context.

Organic Synthesis: A High-Purity Building Block for Complex Molecule Construction

Given its defined purity of ≥97% , this compound serves as a reliable building block for synthetic chemists. It can be used in various chemical reactions, such as Suzuki-Miyaura couplings, to construct more complex molecular architectures for medicinal chemistry or materials science applications.

Pharmaceutical R&D: Controlled Compound Management

The defined storage requirement of 2-8°C makes this compound an ideal case for implementing and validating robust compound management protocols in pharmaceutical and biotech research settings. This ensures the integrity of valuable compound libraries and the reproducibility of high-throughput screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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